Metabolic Pathway & Analysis of ADB-PINACA: The Pentanoic Acid Metabolite
Metabolic Pathway & Analysis of ADB-PINACA: The Pentanoic Acid Metabolite
Executive Summary
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class.[1][2][3] Due to the rapid biotransformation of the parent compound, forensic and clinical identification relies heavily on detecting stable urinary metabolites.
The pentanoic acid metabolite (3-[[[1-(aminocarbonyl)-2,2-dimethylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid) represents a critical biomarker. It is formed via the terminal oxidation of the N-pentyl chain. This guide details the metabolic mechanisms, enzymatic drivers, and validated experimental protocols for the isolation and identification of this specific metabolite.
Chemical & Pharmacological Context
Structural Identity
ADB-PINACA is characterized by an indazole core linked to a tert-leucinamide moiety and an N-pentyl chain. The lipophilicity of the pentyl chain facilitates blood-brain barrier penetration but also serves as the primary site for Phase I oxidative metabolism.
| Feature | Parent: ADB-PINACA | Metabolite: ADB-PINACA Pentanoic Acid |
| CAS Number | 1633766-73-0 | 2460433-29-6 |
| Formula | C₁₉H₂₈N₄O₂ | C₁₉H₂₆N₄O₄ |
| Molar Mass | 344.45 g/mol | 374.44 g/mol |
| Key Modification | Intact N-pentyl chain | Terminal methyl oxidized to carboxylic acid |
| Detection Window | Short (Serum/Blood only) | Extended (Urine, >72 hours) |
The Convergence Factor
It is critical to note that 5F-ADB-PINACA (the 5-fluoro analog) also metabolizes to the pentanoic acid metabolite via oxidative defluorination. Therefore, while the pentanoic acid metabolite confirms ingestion of an ADB-PINACA-type substance, distinguishing the specific parent requires monitoring unique minor metabolites (e.g., specific hydroxylated isomers).[3]
Metabolic Pathway Mechanics
The biotransformation of ADB-PINACA to its pentanoic acid metabolite follows a sequential Phase I oxidation pathway, predominantly mediated by the Cytochrome P450 (CYP) enzyme system in the liver.
Step-by-Step Biotransformation
-
Substrate Binding: ADB-PINACA binds to the active site of hepatic CYP enzymes (primarily CYP3A4).
-
Omega-Hydroxylation: The terminal methyl group (C5) of the pentyl chain undergoes hydroxylation, forming 5-hydroxy-ADB-PINACA .
-
Alcohol Oxidation: The 5-hydroxyl group is further oxidized by alcohol dehydrogenases (ADH) or CYPs to an aldehyde intermediate (transient).
-
Carboxylic Acid Formation: The aldehyde is rapidly oxidized to a carboxylic acid, yielding the stable ADB-PINACA pentanoic acid metabolite .
Enzymatic Drivers
-
CYP3A4: The primary catalyst for the initial hydroxylation and subsequent oxidation of the alkyl chain.
-
CYP2C9 & CYP1A2: Play secondary roles in minor hydroxylation pathways but are less dominant in the formation of the terminal acid.
Pathway Visualization
The following diagram illustrates the oxidative pathway and the convergence from the fluorinated analog.
Figure 1: Metabolic pathway showing the formation of the pentanoic acid metabolite from ADB-PINACA and its convergence with 5F-ADB-PINACA.
Experimental Validation Protocols
To validate this pathway or detect the metabolite in biological matrices, the following protocols are recommended. These methodologies prioritize the preservation of polar acid metabolites.
In Vitro Generation (Hepatocyte Incubation)
Objective: To generate a full metabolic profile for reference standard identification.
-
Reagents: Pooled cryopreserved human hepatocytes (1 × 10⁶ cells/mL), Krebs-Henseleit buffer (pH 7.4).
-
Incubation:
-
Pre-incubate hepatocytes for 10 min at 37°C.
-
Spike with ADB-PINACA (final conc. 10 µM).
-
Incubate for 0, 1, and 3 hours in a shaking water bath.
-
-
Termination: Quench reaction with ice-cold acetonitrile (containing 0.1% formic acid) in a 1:1 ratio.
-
Clarification: Centrifuge at 15,000 × g for 10 min at 4°C. Supernatant is ready for LC-MS/MS.
Analytical Detection (LC-MS/MS)
Objective: Specific detection of the pentanoic acid metabolite in urine.
Sample Preparation (QuEChERS):
-
Step 1: Add 1 mL urine to a tube containing MgSO₄ and NaCl.
-
Step 2: Add 2 mL acetonitrile, vortex for 1 min, centrifuge.
-
Step 3: Transfer supernatant to a dispersive SPE tube (PSA/C18) to remove matrix interferences (urea/pigments) while retaining the acidic metabolite.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins. The pentanoic acid metabolite typically elutes earlier than the parent due to increased polarity.
MRM Transitions (Precursor -> Product):
-
Quantifier: m/z 375.2 → 233.1 (Indazole core retention)
-
Qualifier: m/z 375.2 → 145.0 (Indazole fragment)
-
Note: Precursor ion is [M+H]⁺ = 375.2 for the pentanoic acid metabolite.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and detection of ADB-PINACA pentanoic acid metabolite.
Forensic & Clinical Significance[1][2][3][4]
Detection Windows
-
Parent Compound: Rapidly cleared from blood; rarely detectable in urine.
-
Pentanoic Acid Metabolite: Highly stable; detectable in urine for 3–5 days post-ingestion. This extended window makes it the primary target for abstinence control and forensic toxicology.
Stability
The carboxylic acid moiety confers high stability in stored urine samples compared to the labile amide linker of the parent compound. However, samples should be stored at -20°C to prevent bacterial degradation.
Interpretation Challenges
Because 5F-ADB-PINACA also yields this metabolite, a positive finding for "ADB-PINACA pentanoic acid" must be reported carefully.[3] It indicates ingestion of an ADB-PINACA variant. Definitive identification of the specific parent drug requires the detection of unique minor metabolites (e.g., 5-fluoro-specific fragments for the analog).
References
-
Diao, X., et al. (2017).[3] "Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry." Clinical Chemistry. Link
-
Cayman Chemical. (n.d.). "ADB-PINACA Pentanoic Acid Metabolite Product Information." Cayman Chemical.[1][4] Link
-
Kronstrand, R., et al. (2022). "The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework." Drug Testing and Analysis. Link
-
Wohlfarth, A., et al. (2015). "CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48."[5] The AAPS Journal. Link
-
Kusano, M., et al. (2018). "Identification of Synthetic Cannabinoid 5F-ADB and Its Metabolite in Urine Sample." Journal of Pure and Applied Chemistry Research. Link
